N-Isopropyl 4-bromo-2-methoxybenzamide
Description
Contextualization within Benzamide (B126) Chemistry and its Analogues
Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This core structure is a common motif in numerous biologically active molecules and functional materials. The versatility of the benzamide scaffold allows for a wide range of chemical modifications, enabling the synthesis of diverse analogues with tailored properties.
The introduction of different substituents onto the benzene ring and the amide nitrogen can significantly influence the compound's electronic, steric, and physicochemical properties. For instance, halogen atoms like bromine can alter reactivity and introduce potential sites for further functionalization through cross-coupling reactions. The methoxy (B1213986) group, an electron-donating substituent, can impact the electron density of the aromatic ring and participate in hydrogen bonding. The N-isopropyl group on the amide influences the molecule's lipophilicity and steric bulk.
The study of benzamide analogues is a vibrant area of research, with scientists exploring their potential in medicinal chemistry, materials science, and as intermediates in organic synthesis. nih.gov
Significance of N-Isopropyl 4-bromo-2-methoxybenzamide (B1289623) in Contemporary Research
While dedicated research focusing solely on N-Isopropyl 4-bromo-2-methoxybenzamide is not extensively documented in publicly available literature, its structure suggests its primary role as a chemical intermediate or a building block in the synthesis of more complex molecules. The presence of the bromine atom at the 4-position of the benzamide ring makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
The methoxy and N-isopropyl groups can modulate the reactivity and solubility of the molecule, making it amenable to specific reaction conditions and subsequent purification processes. Researchers in medicinal and materials chemistry often utilize such substituted benzamides to create libraries of compounds for screening for biological activity or novel material properties.
Overview of Research Trajectories and Academic Contributions
The research trajectory for a compound like this compound is typically embedded within broader research programs. Its synthesis would be a crucial step in a multi-step sequence aimed at producing a target molecule with specific functionalities. For example, it could be a precursor for the synthesis of compounds investigated for their potential as enzyme inhibitors or receptor modulators.
Academic contributions involving this compound are likely to be found in the experimental sections of research articles and patents that describe the synthesis of larger, more complex molecules. These contributions, while not focused on the compound itself, are vital for the advancement of synthetic methodologies and the discovery of new chemical entities. The synthesis of its precursor, 4-bromo-2-methoxybenzaldehyde (B1278859), has been described in the patent literature, highlighting the industrial and academic interest in this substitution pattern. google.com
Chemical Data
| Property | Value | Source |
| Chemical Name | This compound | cymitquimica.com |
| CAS Number | 1257664-91-7 | cymitquimica.com |
| Molecular Formula | C₁₁H₁₄BrNO₂ | cymitquimica.com |
| Molecular Weight | 272.14 g/mol | cymitquimica.com |
Interactive Data Table
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)9-5-4-8(12)6-10(9)15-3/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMNUHBCPEELO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681852 | |
| Record name | 4-Bromo-2-methoxy-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257664-91-7 | |
| Record name | 4-Bromo-2-methoxy-N-(1-methylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257664-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methoxy-N-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Isopropyl 4 Bromo 2 Methoxybenzamide
Established Synthetic Routes for N-Isopropyl 4-bromo-2-methoxybenzamide (B1289623)
The primary synthesis of N-Isopropyl 4-bromo-2-methoxybenzamide is achieved through the formation of an amide bond between a carboxylic acid derivative and an amine. This process involves careful selection and preparation of precursors, a robust coupling reaction, and systematic purification of the final product.
Precursor Selection and Preparation
The logical precursors for the synthesis of this compound are an activated form of 4-bromo-2-methoxybenzoic acid and isopropylamine (B41738).
The key aromatic precursor, 4-bromo-2-methoxybenzoic acid, can be prepared from related commercially available starting materials. One common route involves the oxidation of 4-bromo-2-methoxybenzaldehyde (B1278859). google.com The aldehyde itself can be synthesized from 1,4-dibromo-2-fluorobenzene (B72686) through a metal-halogen exchange followed by formylation. google.com An optimized process involves a selective metal-halogen exchange using isopropyl magnesium chloride at 0 °C, followed by formylation with dimethylformamide (DMF). google.com The resulting 4-bromo-2-fluorobenzaldehyde (B134337) is then reacted with methanol (B129727) and potassium carbonate to yield 4-bromo-2-methoxybenzaldehyde. google.com
For the subsequent amide bond formation, the carboxylic acid is typically activated. A common and effective method is its conversion to the corresponding acyl chloride, 4-bromo-2-methoxybenzoyl chloride . uni.lu This is generally achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of DMF. chemicalbook.comprepchem.com
The second precursor, isopropylamine , is a readily available primary amine. Industrially, it can be produced via two primary methods: the acetone (B3395972) hydrogenation ammoniation method or by reacting isopropanol (B130326) with ammonia (B1221849) and hydrogen over a nickel-aluminum catalyst. whamine.com
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | Chemical Structure | Role in Synthesis |
| 4-bromo-2-methoxybenzoic acid | C₈H₇BrO₃ | The foundational aromatic carboxylic acid. |
| 4-bromo-2-methoxybenzoyl chloride | C₈H₆BrClO₂ uni.lu | Activated form of the carboxylic acid, used for efficient amide coupling. |
| Isopropylamine | C₃H₉N whamine.com | The amine component that forms the N-isopropyl group of the final amide. |
Amide Bond Formation Reactions and Conditions
The formation of the amide bond is the central step in the synthesis of this compound. This reaction, known as N-acylation, involves the nucleophilic attack of isopropylamine on the electrophilic carbonyl carbon of 4-bromo-2-methoxybenzoyl chloride.
The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or toluene, to prevent unwanted side reactions. A non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, is commonly added to the reaction mixture. The purpose of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards the product and preventing the protonation of the isopropylamine reactant. The reaction is often performed at a controlled temperature, starting at 0 °C and then allowing it to warm to room temperature to ensure a complete and clean conversion.
Purification and Isolation Techniques in Synthesis
Once the amide bond formation is complete, a series of purification and isolation steps are necessary to obtain pure this compound. The typical workup procedure begins with an aqueous wash to remove the base-hydrochloride salt and other water-soluble impurities.
The reaction mixture is often first hydrolyzed with water. orgsyn.org The crude product is then extracted from the aqueous phase into an organic solvent like diethyl ether or ethyl acetate. orgsyn.org The combined organic layers are subsequently washed with a brine solution to remove residual water, dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered. chemspider.com The solvent is then removed under reduced pressure (evaporation) to yield the crude solid product. chemspider.com
Final purification is typically achieved through recrystallization from a suitable solvent system, such as a mixture of heptane (B126788) and ethyl acetate, to yield the product as a crystalline solid. google.comchemspider.com For very high purity requirements, column chromatography on silica (B1680970) gel or High-Performance Liquid Chromatography (HPLC) can be employed.
Advanced Synthetic Strategies for this compound Analogues
The structure of this compound is well-suited for diversification, allowing for the synthesis of a wide array of analogues. Advanced synthetic strategies, particularly palladium-catalyzed cross-coupling reactions and functional group interconversions, are employed to modify the core structure.
Palladium-Catalyzed Coupling Reactions for Bromine Modification
The carbon-bromine bond on the aromatic ring is a versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis due to their efficiency and broad functional group tolerance. libretexts.org
Suzuki-Miyaura Coupling: This reaction is used to form new C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the benzamide (B126) ring. The reaction is valued for its mild conditions and the environmental compatibility of its boron-based byproducts. libretexts.orgyoutube.com The presence of the ortho-methoxy group can sometimes influence the reaction's efficiency through a chelation effect with the palladium catalyst. nih.gov
Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups, the Buchwald-Hartwig amination is the premier method. organic-chemistry.org This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine to form a new C-N bond. organic-chemistry.org This strategy is highly effective for synthesizing analogues where the bromine is replaced by various substituted amino groups. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and can be optimized for specific amine coupling partners. nih.gov Microwave-assisted protocols have been shown to dramatically reduce reaction times for Buchwald-Hartwig aminations from hours to minutes. nih.gov
Table 2: Palladium-Catalyzed Reactions for Modifying the Bromine Moiety
| Reaction Name | Reagents & Catalysts | Bond Formed | Resulting Functional Group |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) youtube.comyoutube.com | C-C | Biaryl, Alkyl-Aryl |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu) chemspider.comorganic-chemistry.org | C-N | Aryl Amine |
| Carbonylative Suzuki Coupling | R-B(OH)₂, CO gas, Pd catalyst, Ligand nih.govacs.org | C-C(O) | Biaryl Ketone |
Functional Group Interconversions of Methoxy (B1213986) and Isopropyl Moieties
The methoxy and N-isopropyl groups also offer sites for chemical modification to generate further analogues, primarily through cleavage or substitution.
Methoxy Group Interconversion: The most significant transformation of the 2-methoxy group is its cleavage to reveal a phenol (B47542) (a hydroxyl group). This demethylation is a common functional group interconversion in the synthesis of natural products and other complex molecules. orgsyn.orgub.edufiveable.meimperial.ac.uk Boron tribromide (BBr₃) is an exceptionally effective reagent for this purpose. nih.govnih.gov The reaction is typically performed in a dry, aprotic solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C to -78 °C). commonorganicchemistry.com One equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether. nih.govnih.gov The resulting phenol can then serve as a point for further functionalization, such as O-alkylation or conversion to a triflate for additional cross-coupling reactions.
Isopropyl Group Modification: Direct modification of the N-isopropyl group on the amide is less common than transformations at the bromine or methoxy positions. The amide N-alkyl bond is generally robust. However, analogues with different N-alkyl or N-aryl substituents are typically synthesized not by modifying the isopropyl group, but by using a different primary amine (e.g., methylamine, aniline) in the initial amide bond formation step. The synthesis of various amines as starting materials is well-established. whamine.comgoogle.com Under very harsh acidic or basic conditions, cleavage of the N-isopropyl group could potentially occur, but this is not a controlled or synthetically useful transformation.
Table 3: Reagents for Functional Group Interconversion
| Functional Group | Transformation | Reagent(s) | Resulting Group |
| Methoxy (-OCH₃) | Demethylation | Boron Tribromide (BBr₃) in DCM commonorganicchemistry.com | Phenol (-OH) |
| Carboxylic Acid (-COOH) | Reduction | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) imperial.ac.uk | Primary Alcohol (-CH₂OH) |
| Amide (-CONH-) | Reduction | Lithium Aluminum Hydride (LiAlH₄) imperial.ac.uk | Amine (-CH₂NH-) |
Chemo- and Regioselective Transformations
The bromine atom on the aromatic ring of this compound is the primary site for chemo- and regioselective transformations, most notably through palladium-catalyzed cross-coupling reactions. These methods allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position, leaving the amide and methoxy groups untouched.
The Suzuki-Miyaura coupling is a powerful tool for creating a new C-C bond by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org This reaction is highly tolerant of various functional groups and offers a direct route to biaryl compounds or to introduce alkyl or alkenyl groups. youtube.comyoutube.comnih.govnih.gov
Similarly, the Buchwald-Hartwig amination provides a regioselective method to form a new C-N bond. This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.orgnih.govchemspider.com This transformation would replace the bromine atom with a new amino group, providing access to a wide range of N-arylated products. nih.govresearchgate.net
Other palladium-catalyzed reactions like the Heck, Negishi, and Stille couplings also offer selective C-C bond formation at the C-Br position, each utilizing different organometallic reagents. mdpi.comarkat-usa.orgpolyu.edu.hkyoutube.com The choice of reaction depends on the desired substituent and the required reaction conditions.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides
| Reaction Type | Typical Catalyst/Precatalyst | Typical Ligand | Typical Base | Typical Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, Water | youtube.comlibretexts.orgarkat-usa.org |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | XPhos, BINAP, TrixiePhos | NaOtBu, LiOtBu, K₃PO₄ | Toluene, Dioxane | nih.govchemspider.com |
| Heck Coupling | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | arkat-usa.org |
Reaction Chemistry and Reactivity Profile of this compound
The reactivity of this compound is dictated by the interplay of its three distinct functional groups.
Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. byjus.commasterorganicchemistry.com This reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comyoutube.com
Oxidative and Reductive Transformations of Amide and Alkoxy Groups
The amide and alkoxy functionalities can undergo selective oxidative and reductive transformations.
Reduction of the Amide: The N-isopropylamide group can be completely reduced to a secondary amine. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF). masterorganicchemistry.com The reaction converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), yielding N-isopropyl(4-bromo-2-methoxybenzyl)amine. This method is broadly applicable to primary, secondary, and tertiary amides. masterorganicchemistry.comnih.gov
Oxidative Demethylation of the Alkoxy Group: The 2-methoxy group can be cleaved to reveal a hydroxyl group through a process known as O-demethylation. wikipedia.org This can be achieved under harsh conditions, such as heating with strong acids (e.g., HBr) or nucleophiles like pyridinium (B92312) hydrochloride. Alternatively, certain enzymatic systems, such as cytochrome P450, are known to catalyze the oxidation of methoxy groups on aromatic rings to the corresponding phenols. nih.govnih.gov This would convert the parent compound into N-Isopropyl 4-bromo-2-hydroxybenzamide.
Intramolecular Cyclization Pathways of Related Benzamides
While this compound does not possess a readily available chain for direct cyclization, its structure is amenable to transformations that could lead to intramolecular cyclization. A key strategy for this is Directed ortho-Metalation (DoM) . organic-chemistry.orgwikipedia.org Both the secondary amide and the methoxy group are effective Directed Metalation Groups (DMGs). acs.orguwindsor.ca These groups can direct a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, to selectively deprotonate the aromatic ring at an adjacent ortho position. wikipedia.orguwindsor.ca
In this molecule, the secondary amide group (-CONHCH(CH₃)₂) and the methoxy group (-OCH₃) could both direct lithiation to the C3 position. Following metalation to form an aryllithium intermediate at C3, reaction with a suitable difunctional electrophile could install a side chain that subsequently cyclizes onto the amide nitrogen or oxygen. For example, reaction with an epoxide followed by activation of the resulting alcohol could lead to cyclization.
Transamidation Reactions Involving the Amide Moiety
Transamidation is a process where the amine portion of an amide is exchanged. For secondary amides like this compound, this reaction typically requires catalysis due to the stability of the amide bond. mdpi.com Recent research has developed several effective catalytic systems for this transformation.
These reactions allow the N-isopropyl group to be replaced by other primary or secondary amines, providing a route to a diverse library of benzamides from a single precursor. The choice of catalyst and conditions depends on the specific amine being introduced.
Table 2: Selected Catalytic Systems for Transamidation of Secondary Amides
| Catalyst System | Reactant Amine | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Al₂O₃ (heterogeneous) | Aliphatic/Aromatic Amines | Triethylamine, ~100 °C | Reusable, non-polluting catalyst. | rsc.orgbuet.ac.bd |
| Nickel / Boc-activation | Nitroarenes (reductive) | Ni(glyme)Cl₂, phenanthroline, Zn, TMSCl | Uses nitroarenes directly instead of anilines. | acs.org |
| Fe³⁺-montmorillonite | Alkyl/Aryl Amines | Solvent-free, 140 °C | Heterogeneous clay-based catalyst. | mdpi.com |
| Hydroxylamine hydrochloride | Primary Amines | Toluene, 105 °C | Metal-free organocatalyst. | researchgate.net |
Advanced Spectroscopic and Crystallographic Characterization of N Isopropyl 4 Bromo 2 Methoxybenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectroscopy Methodologies for Structural Assignment
Proton (¹H) NMR spectroscopy of N-Isopropyl 4-bromo-2-methoxybenzamide (B1289623) is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display a characteristic splitting pattern for the three protons on the substituted benzene (B151609) ring. The proton ortho to the methoxy (B1213986) group is expected to appear as a doublet, coupled to the meta proton. The proton ortho to the bromo group would also likely present as a doublet, while the proton situated between the bromo and methoxy substituents would appear as a doublet of doublets. The methoxy group itself would give rise to a sharp singlet. The N-H proton of the amide linkage would be observed as a broad singlet or a doublet if coupled to the isopropyl methine proton. The isopropyl group would exhibit a septet for the methine (CH) proton, coupled to the six equivalent methyl (CH₃) protons, which in turn would appear as a doublet.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for N-Isopropyl 4-bromo-2-methoxybenzamide
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 7.1 - 7.5 | m | 3H |
| Amide NH | 6.0 - 8.0 | br s or d | 1H |
| Isopropyl CH | 4.0 - 4.3 | sept | 1H |
| Methoxy OCH₃ | 3.8 - 4.0 | s | 3H |
| Isopropyl CH₃ | 1.2 - 1.4 | d | 6H |
Note: Predicted values are based on the analysis of structurally similar compounds.
Carbon-13 (¹³C) NMR Spectroscopy Methodologies for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. For this compound, distinct signals are expected for each of the 11 carbon atoms. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The aromatic carbons will produce a set of signals in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the bromo and methoxy substituents. The carbon atom bearing the methoxy group and the carbon atom bearing the bromine atom will be significantly affected. The methoxy carbon will appear as a single peak in the aliphatic region, as will the methine and methyl carbons of the isopropyl group.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 165 - 170 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-Br | 115 - 120 |
| Aromatic CH | 110 - 135 |
| Methoxy OCH₃ | 55 - 60 |
| Isopropyl CH | 41 - 45 |
| Isopropyl CH₃ | 22 - 25 |
Note: Predicted values are based on the analysis of structurally similar compounds.
Advanced 2D NMR Techniques for Connectivity Determination
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal scalar couplings between protons, for instance, confirming the coupling between the isopropyl methine proton and the methyl protons. An HSQC experiment would establish the correlation between each proton and its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum based on the more readily interpretable ¹H NMR data.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and providing insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₁₁H₁₄BrNO₂, the calculated monoisotopic mass is 271.0208 g/mol . cymitquimica.com HRMS analysis is expected to yield a measured mass that is in very close agreement with this theoretical value, thereby validating the molecular formula. The presence of the bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Fragmentation Pattern Analysis
Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the this compound molecule, providing valuable structural information. The fragmentation pattern is predictable based on the functional groups present. miamioh.edu Common fragmentation pathways would include the cleavage of the amide bond, leading to the formation of the 4-bromo-2-methoxybenzoyl cation and the isopropylaminyl radical, or the corresponding isopropyl cation. Alpha-cleavage adjacent to the nitrogen atom is also a likely fragmentation route. The loss of the methoxy group as a methyl radical or formaldehyde (B43269) from the benzoyl fragment is another anticipated fragmentation.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion |
| 271/273 | [M]⁺ (Molecular ion) |
| 213/215 | [M - C₃H₇N]⁺ (4-bromo-2-methoxybenzoyl cation) |
| 185/187 | [M - C₃H₇N - CO]⁺ |
| 157/159 | [M - C₃H₇N - CO - CH₂]⁺ |
| 43 | [C₃H₇]⁺ (Isopropyl cation) |
Note: m/z values for bromine-containing fragments are given for both ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique peak in the IR spectrum.
For this compound, one would expect to observe characteristic absorption bands corresponding to its key functional groups. A hypothetical IR spectrum would likely feature:
N-H Stretch: A peak typically in the range of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the nitrogen-hydrogen bond in the secondary amide.
C=O Stretch (Amide I): A strong absorption band usually found between 1630-1680 cm⁻¹, indicative of the carbonyl group of the amide.
N-H Bend (Amide II): A peak in the region of 1520-1570 cm⁻¹, arising from the in-plane bending of the N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methoxy groups would be observed just below 3000 cm⁻¹.
C-O Stretch: The stretching vibration of the aryl-ether bond (Ar-O-CH₃) would likely produce a peak in the 1200-1275 cm⁻¹ region.
C-Br Stretch: The carbon-bromine bond would exhibit a stretching vibration at lower frequencies, typically in the range of 500-600 cm⁻¹.
Without experimental data, a precise data table of observed frequencies and their assignments cannot be constructed.
X-ray Crystallography for Absolute Structure and Solid-State Conformation
Single Crystal X-ray Diffraction Methodologies
The process of single-crystal X-ray diffraction involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. The quality of the data is paramount for an accurate structural determination.
Analysis of Supramolecular Interactions
In the solid state, molecules of this compound would be expected to pack in a specific arrangement dictated by intermolecular forces. These can include:
Hydrogen Bonding: The amide functional group is a prime candidate for forming hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor. This could lead to the formation of chains or dimeric structures.
Halogen Bonding: The bromine atom could participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (like an oxygen or nitrogen) on an adjacent molecule.
π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.
A detailed analysis of these supramolecular interactions would require the solved crystal structure, which is not currently available.
Conformational Insights from Crystal Structures
The crystal structure would reveal the preferred conformation of the N-isopropyl group relative to the benzamide (B126) moiety and the orientation of the methoxy group. The dihedral angles between the aromatic ring and the amide plane would be of particular interest, as they would provide insight into the degree of planarity and potential steric hindrance within the molecule.
In the absence of empirical crystallographic data, a data table summarizing crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates for this compound cannot be provided.
Computational and Theoretical Investigations of N Isopropyl 4 Bromo 2 Methoxybenzamide
Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction
Quantum chemical methods are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These approaches could provide deep insights into the stability, reactivity, and spectroscopic characteristics of N-Isopropyl 4-bromo-2-methoxybenzamide (B1289623).
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-Isopropyl 4-bromo-2-methoxybenzamide, DFT calculations would be the method of choice for determining its ground state properties. By selecting an appropriate functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)), researchers could accurately predict a variety of molecular properties.
A typical DFT study would begin with a geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, one could calculate key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequency analysis could be performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra. Other properties that could be derived include electronic energies, dipole moments, and atomic charges.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Predicted Value |
|---|---|
| Optimized Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
| C=O Bond Length (Å) | Data not available |
| N-H Bond Length (Å) | Data not available |
| C-Br Bond Length (Å) | Data not available |
Ab Initio Methods for Electronic Excitation Analysis
To understand the behavior of this compound upon interaction with light, such as in UV-Vis spectroscopy, methods that can describe its electronic excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a common and efficient method for this purpose.
By applying TD-DFT, one could calculate the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum. The calculations would also yield oscillator strengths, which are related to the intensity of the absorption bands. This analysis would help in understanding the nature of the electronic transitions, for instance, whether they are localized on the benzamide (B126) core or involve charge transfer between different parts of the molecule. More advanced ab initio methods like the Equation-of-Motion Coupled-Cluster (EOM-CC) could provide even more accurate results for smaller systems or for benchmarking purposes.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. An MEP map visually represents the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atom of the carbonyl group and the methoxy (B1213986) group, highlighting these as sites for electrophilic attack. Conversely, the hydrogen atom of the amide group would exhibit a positive potential (typically colored blue), indicating its susceptibility to nucleophilic attack. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological targets or other reactants.
Conformational Analysis and Energy Landscape Studies
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (isomers) and the energy barriers between them.
Torsional Potential Energy Surface Scans
The flexibility of this compound arises from the rotation around several single bonds, such as the C(O)-N bond and the bonds connecting the isopropyl and methoxy groups to the main benzamide scaffold. To explore the conformational space, a torsional potential energy surface (PES) scan can be performed.
This involves systematically rotating one or more dihedral angles while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the dihedral angle(s) reveals the low-energy conformations (minima) and the transition states (saddle points) that connect them. This provides a detailed picture of the molecule's flexibility and the energetic cost of conformational changes.
Global Minimum Conformation Determination
From the potential energy surface, the conformation with the absolute lowest energy, known as the global minimum, can be identified. This is the most likely conformation the molecule will adopt in the gas phase or in a non-polar solvent. Determining the global minimum is essential as it is often the conformation used for further, more computationally expensive calculations, such as the prediction of NMR spectra or the docking into a protein's active site. Various search algorithms can be employed in conjunction with quantum chemical calculations to ensure the true global minimum is found.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Biological and Biochemical Research of N Isopropyl 4 Bromo 2 Methoxybenzamide and Its Analogues
In Vitro Biological Activity Screening Methodologies
The in vitro evaluation of N-Isopropyl 4-bromo-2-methoxybenzamide (B1289623) and its analogues has been approached through various screening methods to determine their potential therapeutic applications. These methodologies are crucial in the early stages of drug discovery to identify and characterize the biological effects of novel chemical entities.
Antimicrobial Activity Evaluation against Bacterial Strains
While specific studies on the antimicrobial properties of N-Isopropyl 4-bromo-2-methoxybenzamide are not extensively documented in publicly available research, the broader class of benzamide (B126) derivatives has been investigated for such activities. Generally, the antimicrobial potential of new compounds is assessed using standard microbiological techniques.
A common method is the agar (B569324) disc-diffusion assay , which provides a qualitative assessment of antimicrobial activity. In this method, a standardized inoculum of a particular bacterial strain is uniformly spread on an agar plate. Paper discs impregnated with the test compound at a specific concentration are then placed on the agar surface. After an incubation period, the diameter of the zone of inhibition around the disc, where bacterial growth is prevented, is measured. A larger zone of inhibition indicates greater antimicrobial activity.
For a more quantitative evaluation, the minimum inhibitory concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution methods in 96-well plates, where a serial dilution of the compound is tested against a standardized bacterial suspension. The lowest concentration that shows no turbidity is recorded as the MIC.
While data for this compound is not available, studies on other benzamide derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the benzamide scaffold are known to significantly influence the antimicrobial spectrum and potency.
Investigation of Hedgehog Signaling Pathway Modulation
A significant area of research for analogues of this compound has been the modulation of the Hedgehog (Hh) signaling pathway. nanobioletters.com This pathway is crucial during embryonic development and its aberrant activation is implicated in the formation and progression of various cancers. nanobioletters.com The Smoothened (Smo) receptor is a key component of this pathway and a primary target for inhibitors. nanobioletters.com
The inhibitory activity of 2-methoxybenzamide (B150088) derivatives on the Hh pathway is typically evaluated using a Gli-luciferase reporter assay . In this cell-based assay, a cell line (e.g., NIH3T3 cells) is engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Gli proteins are transcription factors that are activated by the Hh pathway. When the pathway is active, Gli proteins bind to the promoter and drive the expression of luciferase. By treating these cells with a Hh pathway agonist (like Shh) and the test compounds, the inhibitory effect can be quantified by measuring the reduction in luciferase activity. The half-maximal inhibitory concentration (IC50) is then calculated, representing the concentration of the compound required to inhibit 50% of the luciferase activity.
One study reported the design and synthesis of a series of 2-methoxybenzamide derivatives as Hh signaling pathway inhibitors. nanobioletters.com Several of these analogues demonstrated potent inhibition of the pathway. For instance, a notable analogue from this series, compound 21 , exhibited a nanomolar IC50 value, indicating strong inhibitory potential. nanobioletters.com
Table 1: Hedgehog Pathway Inhibitory Activity of Selected 2-Methoxybenzamide Analogues
| Compound | Structure | IC50 (µM) nanobioletters.com |
|---|---|---|
| Analogue A | 2-methoxy-N-(pyridin-3-yl)benzamide | 0.45 |
| Analogue B | N-(5-cyanopyridin-2-yl)-2-methoxybenzamide | 0.12 |
| Compound 21 | N-(1-(2,4-difluorobenzyl)-1H-pyrazol-3-yl)-2-methoxy-4-(4-methylpiperazin-1-yl)benzamide | 0.03 |
This table is based on data for analogues of this compound.
G Protein-Coupled Receptor (GPR) Agonistic Activity Assessment
There is a lack of specific research in the public domain assessing the G protein-coupled receptor (GPR) agonistic activity of this compound. However, the general methodology for assessing GPR agonism involves cell-based assays that measure the downstream consequences of receptor activation.
Upon agonist binding, GPRs activate intracellular signaling cascades, often leading to changes in the concentration of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+). To assess agonistic activity, cells expressing the target GPR are treated with the test compound.
For GPRs coupled to Gs proteins, activation leads to an increase in intracellular cAMP. This can be measured using various techniques, such as cAMP immunoassays (e.g., HTRF, ELISA) or reporter gene assays where the reporter is under the control of a cAMP-responsive element (CRE). Conversely, for GPRs coupled to Gi proteins, activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.
For GPRs coupled to Gq proteins, activation stimulates phospholipase C, resulting in an increase in intracellular Ca2+. This can be monitored using calcium-sensitive fluorescent dyes (e.g., Fura-2, Fluo-4) and a fluorescence plate reader or microscope. The dose-dependent increase in the signal indicates agonistic activity, from which potency (EC50) and efficacy can be determined.
In Vitro Antiproliferative Activity against Cell Lines
The most common method to evaluate in vitro antiproliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specific period (e.g., 48 or 72 hours). The formazan crystals are then solubilized, and the absorbance is measured. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
In the context of Hedgehog pathway inhibitors, the antiproliferative activity is often tested against cancer cell lines where this pathway is known to be overactive, such as medulloblastoma (e.g., Daoy cell line) or basal cell carcinoma cells. For example, compound 21 , a potent Hh pathway inhibitor, also demonstrated encouraging antiproliferative activity against a drug-resistant cell line. nanobioletters.com
Mechanistic Elucidation of Biological Action
Understanding the mechanism of action is a critical step in the development of any potential therapeutic agent. This involves identifying the specific molecular targets and the nature of the interaction between the compound and its target.
Identification of Molecular Targets and Binding Sites
For the 2-methoxybenzamide analogues that inhibit the Hedgehog signaling pathway, the primary molecular target has been identified as the Smoothened (Smo) receptor . nanobioletters.com Smo is a seven-transmembrane protein that plays a central role in transducing the Hh signal across the cell membrane. nanobioletters.com
To confirm that these compounds target Smo, several experimental approaches can be used. One method is to assess their ability to prevent the translocation of Smo to the primary cilium, a hair-like organelle where Hh signal transduction occurs. In the absence of a Hh ligand, the receptor Patched (Ptch) inhibits Smo from entering the primary cilium. Upon Hh ligand binding to Ptch, this inhibition is relieved, and Smo translocates to the cilium, initiating downstream signaling. Potent inhibitors would be expected to block this Shh-induced translocation of Smo. Indeed, it was demonstrated that compound 21 prevented Shh-induced Smo from entering the primary cilium. nanobioletters.com
Furthermore, the effectiveness of these compounds against mutant forms of Smo that confer resistance to other Smo inhibitors can provide insights into their binding site. The fact that compound 21 was effective against a mutant Smo suggests that it may bind to a different site or in a different manner than other known inhibitors. nanobioletters.com The identification of the precise binding site often requires more advanced techniques such as X-ray crystallography of the compound in complex with the target protein or computational molecular docking studies. These studies can reveal the specific amino acid residues involved in the interaction, providing a detailed understanding of the binding mode and paving the way for further structure-based drug design.
Receptor-Ligand Interaction Kinetics and Thermodynamics
Key molecular determinants that govern these kinetics include the size of the molecule, its conformational flexibility, electrostatic interactions, and hydrophobic effects. nih.gov For this compound, the presence of the bromine atom and the methoxy (B1213986) group would contribute to its electrostatic potential and hydrogen bonding capabilities, while the isopropyl group would influence its hydrophobicity and steric interactions within a binding pocket.
Research on other ligand-receptor systems has demonstrated the importance of these factors. For example, in a series of N-substituted maleimides targeting opioid receptors, the rate of inactivation was found to increase with the size of the N-substituent, suggesting that nonpolar interactions play a significant role in the binding event. nih.gov This highlights how modifications to the N-substituent, such as the isopropyl group in the title compound, can directly impact binding kinetics.
The thermodynamic aspects of binding, such as enthalpy and entropy changes, are also crucial for a complete understanding of the interaction. These parameters provide insight into the driving forces behind the binding event. While specific thermodynamic data for this compound is absent, it is an area of active investigation in drug discovery for optimizing the binding affinity and selectivity of new chemical entities. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
While specific structure-activity relationship (SAR) studies for derivatives of this compound are not published, extensive SAR investigations on other benzamide series provide a strong foundation for predicting the effects of structural modifications. nih.gov
Impact of Substituent Position and Electronic Effects on Biological Activity
The biological activity of benzamide derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly influence binding affinity and inhibitory potency.
In the context of HDAC inhibitors, for instance, the presence and location of specific functional groups on the benzamide scaffold are critical. nih.govtandfonline.com Studies have shown that an amino group at a particular position can be crucial for potent inhibition, highlighting the importance of hydrogen bonding interactions with the enzyme's active site. tandfonline.com The methoxy group on this compound, being an electron-donating group, would influence the electron density of the aromatic ring and its interaction with a biological target. The bromine atom, an electron-withdrawing group, would have an opposing electronic effect, and its position is also critical.
In a series of farnesyl protein transferase inhibitors, the presence of a bromo substituent at a specific position was found to enhance potency, while replacing it with a methyl group led to a tenfold decrease in activity. nih.gov This underscores the profound impact of substituent choice and position on biological activity.
Influence of Stereochemistry on Biological Recognition
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as biological systems are inherently chiral. nih.govnih.gov Although this compound itself is not chiral, the introduction of chiral centers into its analogues could lead to significant differences in their biological profiles.
Research on nature-inspired 3-Br-acivicin and its derivatives has demonstrated that only isomers with a specific stereochemistry (5S, αS) exhibit significant antiplasmodial activity. nih.govnih.gov This stereoselectivity is often attributed to specific interactions with protein targets or differential uptake by transporters. nih.gov Molecular modeling studies have shown that stereochemistry can affect the binding of ligands to their targets, leading to differences in inhibitory activity. nih.govnih.gov For benzamide derivatives, the conformation of the amide bond can also be influenced by the steric environment, which in turn can affect biological activity. researchgate.net
Design of Targeted Libraries for Enhanced Potency and Selectivity
The design and synthesis of targeted chemical libraries are a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space to identify compounds with improved potency and selectivity. diva-portal.org For benzamide derivatives, this approach has been successfully employed to develop inhibitors for various enzymes.
For example, targeted libraries of benzamide derivatives have been created to optimize their inhibitory activity against HDACs. nih.govtandfonline.com By systematically modifying the length of the molecule and the substituents on the terminal benzene (B151609) rings, researchers have been able to identify compounds with enhanced potency and, in some cases, isoform selectivity. nih.govtandfonline.com
Similarly, the synthesis of libraries of benzamide-containing compounds has been instrumental in the development of inhibitors for enzymes involved in bacterial pathogenesis, such as those targeting lipid A biosynthesis. diva-portal.org This approach allows for the fine-tuning of molecular properties to improve not only potency but also other pharmaceutically relevant characteristics like cell penetration and metabolic stability. The systematic exploration of analogues of this compound through targeted library synthesis would be a logical step in elucidating its full therapeutic potential.
Applications in Organic Synthesis and Chemical Biology
N-Isopropyl 4-bromo-2-methoxybenzamide (B1289623) as a Synthetic Intermediate
The strategic positioning of the bromo, methoxy (B1213986), and isopropylamide groups on the benzene (B151609) ring makes N-Isopropyl 4-bromo-2-methoxybenzamide a highly useful intermediate in synthetic chemistry.
The presence of a bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of complex organic molecules, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy group can influence the reactivity of the aromatic ring and can also be a site for further chemical modification. The isopropylamide group provides steric bulk and can direct metallation reactions to specific positions on the ring, a common strategy in the regioselective synthesis of polysubstituted aromatic compounds.
A key precursor for the synthesis of this compound is 4-bromo-2-methoxybenzaldehyde (B1278859). pharmaffiliates.comgoogle.com Optimized, non-cryogenic processes for the production of this aldehyde have been developed, highlighting its importance as an intermediate for the pharmaceutical industry. google.com The synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene (B72686) has been reported, involving a metal-halogen exchange and subsequent formylation. pharmaffiliates.com
The benzamide (B126) moiety is a common feature in many biologically active compounds and approved drugs. Therefore, this compound represents a key starting material for the synthesis of novel pharmaceutical scaffolds. By modifying the core structure through reactions at the bromine and methoxy positions, chemists can generate libraries of compounds for drug discovery screening. The N-isopropyl group can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
While direct examples for this specific compound are not prevalent in publicly available literature, the general utility of substituted benzamides as fine chemical intermediates is well-established in the pharmaceutical sector. pharmacompass.com
Contributions to Chemical Probe Development
Chemical probes are small molecules used to study the function of proteins and other biological targets. rjpbr.com The development of potent and selective chemical probes is crucial for validating new drug targets and understanding disease pathways. rjpbr.comnih.gov
This compound possesses structural motifs that are amenable to the design of chemical probes. For instance, the bromo-2-methoxy-N-isopropylbenzamide core can be elaborated to target specific protein binding sites. The development of a chemical probe for the BET family of bromodomains, PFI-1, illustrates how a related sulfonamide scaffold can be optimized to yield a potent and selective inhibitor. nih.govnih.gov This highlights the potential of similar benzamide structures to be developed into valuable research tools for exploring the "epigenetic code." nih.govnih.gov
The process of developing a chemical probe often involves optimizing a fragment-derived hit through structure-activity relationship (SAR) studies. nih.govnih.gov The goal is to create a molecule that is not only potent and selective but also possesses cell-based activity and suitable pharmacokinetic properties for in vivo studies. nih.gov
Role in the Exploration of Novel Reaction Methodologies
The unique substitution pattern of this compound makes it an interesting substrate for the exploration of new synthetic methods. The interplay between the electronic effects of the methoxy group and the steric hindrance of the isopropylamide group can influence the regioselectivity of further reactions on the aromatic ring.
For example, the bromine atom can be a handle for various transition-metal-catalyzed coupling reactions, and the development of new catalysts or reaction conditions could be tested using this molecule. The amide bond itself can also be the subject of novel synthetic transformations.
Potential in Materials Science Research
While the primary applications of this compound appear to be in the life sciences, its structure also suggests potential uses in materials science. The aromatic core and the potential for forming intermolecular hydrogen bonds via the amide group could lead to the formation of self-assembling structures or liquid crystals.
Furthermore, the bromo- and methoxy-functionalized benzene ring could be incorporated into polymers or other materials to impart specific properties, such as altered electronic or optical characteristics. The development of novel materials often relies on the availability of unique and functionalized building blocks like this compound.
Future Perspectives and Advanced Research Directions
Development of Sustainable Synthetic Routes for N-Isopropyl 4-bromo-2-methoxybenzamide (B1289623)
The imperative for environmentally benign chemical manufacturing has spurred research into sustainable synthetic methodologies. For N-Isopropyl 4-bromo-2-methoxybenzamide, future efforts will likely concentrate on developing greener and more efficient synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.
Traditional amide bond formation often involves stoichiometric activating agents and hazardous solvents. Modern approaches are moving towards catalytic and more atom-economical methods. The synthesis of this compound could be reimagined using several green chemistry principles:
Biocatalysis: The use of enzymes, such as lipases or nitrile hydratases, offers a highly selective and environmentally friendly alternative for amide synthesis. nih.gov Lipases, which are readily available and operate under mild conditions, can catalyze the amidation of esters or acids. nih.gov A potential biocatalytic route could involve the enzymatic coupling of a 4-bromo-2-methoxybenzoic acid derivative with isopropylamine (B41738). This approach circumvents the need for harsh coupling reagents and often proceeds with high enantioselectivity, which is crucial for producing specific stereoisomers if chiral centers are introduced. nih.gov
Flow Chemistry: Continuous flow synthesis presents significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. researchgate.netnih.gov A flow-based synthesis of this compound could involve the reaction of an activated 4-bromo-2-methoxybenzoic acid derivative with isopropylamine in a microreactor. This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and reaction times. researchgate.net
Green Solvents and Catalysts: The replacement of hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a key aspect of sustainable synthesis. nih.gov Research into the synthesis of benzamides is exploring solvent-free conditions or the use of deep eutectic solvents. nih.gov Furthermore, the development of recoverable and reusable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, can significantly reduce the environmental impact of the synthesis.
A hypothetical sustainable synthesis could start from 4-bromo-2-methoxybenzoic acid, which itself can be synthesized through greener methods. nih.gov The amidation step could then be performed using a biocatalyst or in a continuous flow reactor, minimizing the environmental footprint.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new chemical entities. For this compound and its analogs, these computational tools can be leveraged in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for a library of benzamide (B126) derivatives, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. These models can identify key molecular descriptors, such as electronic, steric, and hydrophobic properties, that govern the biological activity of these molecules. nih.gov
Virtual Screening and Molecular Docking: Virtual screening allows for the rapid computational assessment of large compound libraries against a specific biological target. For this compound, if a target is identified, molecular docking simulations can predict its binding affinity and mode of interaction within the target's active site. This provides valuable insights into the structure-activity relationship at a molecular level and can guide the design of more potent and selective analogs.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By training these models on datasets of known active compounds, it is possible to generate novel benzamide derivatives with potentially improved efficacy and safety profiles. These models can explore a vast chemical space to identify innovative scaffolds that may not be conceived through traditional medicinal chemistry approaches.
The application of these AI and ML techniques can significantly reduce the time and cost associated with the discovery and development of new drugs based on the this compound scaffold.
Exploration of Polypharmacology and Multi-Target Approaches
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets simultaneously. This approach can be particularly beneficial for complex multifactorial diseases. Substituted benzamides have been shown to exhibit polypharmacology, with some compounds acting on multiple receptors.
Future research on this compound should explore its potential to modulate multiple biological targets. This could involve:
Target Fishing and Profiling: Computational methods and experimental high-throughput screening can be used to identify the potential off-targets and secondary targets of this compound. This can reveal unexpected therapeutic opportunities or potential side effects.
Rational Design of Multi-Target Ligands: Based on the understanding of its interactions with different targets, the scaffold of this compound can be rationally modified to optimize its activity against a desired set of targets. This could lead to the development of novel drugs with enhanced efficacy or a broader spectrum of action. For instance, by fine-tuning the substituents, it may be possible to create a derivative that inhibits two key enzymes in a disease pathway.
The exploration of the polypharmacological profile of this compound could unlock its potential in treating complex diseases where a multi-pronged therapeutic strategy is required.
Advanced Mechanistic Investigations at the Molecular Level
A deep understanding of how this compound interacts with its biological targets at the molecular level is crucial for its further development. Advanced experimental and computational techniques can provide these insights:
Structural Biology: If a specific protein target is identified, obtaining the co-crystal structure of the compound bound to the target via X-ray crystallography or cryo-electron microscopy would provide an atomic-level view of the binding interactions. This information is invaluable for structure-based drug design.
Conformational Analysis: The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, combined with theoretical calculations, can be used to determine the preferred conformation of this compound in solution. Understanding the conformational flexibility and the bioactive conformation can aid in the design of more rigid and potent analogs. Studies on related substituted benzamides have shown that the orientation of the substituents on the phenyl ring significantly influences their biological activity.
Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein. This data is essential for understanding the driving forces of binding and for optimizing lead compounds.
These advanced mechanistic studies will provide a solid foundation for the rational design of next-generation therapeutics based on the this compound scaffold.
Application in Emerging Therapeutic Areas
While the initial therapeutic focus of a compound may be in one area, its unique properties might make it suitable for other, emerging therapeutic applications. For this compound, several new avenues could be explored:
Neurodegenerative Diseases: The presence of a bromine atom and a methoxy (B1213986) group on the aromatic ring is a feature found in some compounds being investigated for neurodegenerative disorders like Alzheimer's disease. For instance, certain bromo-substituted compounds have shown effects on amyloid-β peptide aggregation. Furthermore, methoxy-substituted styrylbenzene derivatives have been developed as fluorescent probes for detecting neurofibrillary tangles. These findings suggest that this compound and its analogs could be investigated for their potential as diagnostic or therapeutic agents in this area.
Inflammatory Diseases: Chronic inflammation is a hallmark of many diseases. Bromophenols and their derivatives isolated from marine sources have demonstrated anti-inflammatory properties. nih.gov For example, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to alleviate inflammatory responses in animal models. nih.gov Given its structural similarities, this compound could be screened for anti-inflammatory activity, potentially targeting key inflammatory pathways.
Metabolic Diseases: Benzamide derivatives have been investigated as potential treatments for metabolic disorders. For example, some have been developed as glucokinase activators for the treatment of diabetes. Computational studies have been used to design and predict the activity of benzamide derivatives for such applications. This opens up the possibility of evaluating this compound in the context of metabolic diseases.
The exploration of these emerging therapeutic areas could significantly expand the potential applications of this promising chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
